molecular formula C18H18F3N3O3 B6126276 4-Nitro-2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-Yl}methyl)phenol

4-Nitro-2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-Yl}methyl)phenol

Cat. No.: B6126276
M. Wt: 381.3 g/mol
InChI Key: NZPUDXBEGUWKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-Yl}methyl)phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitro group, a trifluoromethyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

4-nitro-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c19-18(20,21)14-2-1-3-15(11-14)23-8-6-22(7-9-23)12-13-10-16(24(26)27)4-5-17(13)25/h1-5,10-11,25H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPUDXBEGUWKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-Yl}methyl)phenol typically involves multi-step organic reactions. One common method includes the nitration of a phenol derivative followed by the introduction of the trifluoromethyl group and the piperazine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-Yl}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

4-Nitro-2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-Yl}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-Yl}methyl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The piperazine ring may interact with various receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the piperazine ring.

    2-Nitro-4-(trifluoromethyl)phenol: Similar structure but different positioning of functional groups.

    4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the rest of the structure.

Uniqueness

4-Nitro-2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-Yl}methyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.